Triplatin

Cisplatin Resistance Osteosarcoma Cytotoxicity

Triplatin (BBR3464) is the only non-cisplatin-based platinum drug to reach Phase II trials. Its cationic trinuclear structure produces long-range DNA adducts distinct from cisplatin, yielding 547-fold greater potency in resistant cells with zero cross-resistance (RF=0.9). Demonstrates 10-fold hypersensitivity in p53-null tumors—critical for p53-independent chemotherapy development. Essential tool for platinum resistance research in U2-OS and A2780 cells. For research use only.

Molecular Formula C12H50Cl2N10Pt3+4
Molecular Weight 990.7 g/mol
CAS No. 172902-99-7
Cat. No. B12774651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriplatin
CAS172902-99-7
Molecular FormulaC12H50Cl2N10Pt3+4
Molecular Weight990.7 g/mol
Structural Identifiers
SMILESC(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2]
InChIInChI=1S/2C6H16N2.2ClH.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;;;;;;;;;/h2*1-8H2;2*1H;6*1H3;;;/q;;;;;;;;;;3*+2/p-2
InChIKeyBLYVBOMCZVHBIS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triplatin (CAS 172902-99-7): Chemical Profile and Procurement Relevance of a Trinuclear Platinum Anticancer Complex


Triplatin (BBR3464) is a trinuclear platinum(II) coordination complex with the chemical formula [{trans-PtCl(NH3)2}2μ-trans-Pt(NH3)2{H2N(CH2)6NH2}2]4+, formulated clinically as the tetranitrate salt (CAS 172902-99-7) [1]. It is a 4+ charged cationic species, structurally distinct from the neutral, mononuclear platinum drugs such as cisplatin [2]. Triplatin was developed to overcome acquired and intrinsic resistance to cisplatin and entered Phase II human clinical trials, making it the only non-classical, non-cisplatin-based platinum drug to reach that stage of development [3][4].

Why Triplatin (CAS 172902-99-7) Cannot Be Substituted by Mononuclear Platinum Analogs: Procurement Justification


Triplatin (BBR3464) is a cationic, trinuclear platinum complex whose structure dictates a distinct mechanism of DNA interaction, antitumor activity profile, and resistance profile that is non-overlapping with mononuclear platinum agents like cisplatin, carboplatin, and oxaliplatin [1]. Generic substitution with a mononuclear analog is not scientifically valid for applications targeting cisplatin-resistant cancers or p53-mutant tumors, as Triplatin has demonstrated quantitative superiority in these specific contexts [2][3]. Furthermore, its development was halted due to a specific pharmacokinetic limitation—susceptibility to metabolic deactivation by thiols like glutathione—a critical differentiator that informs both its historical failure and the design of next-generation non-covalent derivatives [4][5].

Quantitative Evidence of Triplatin (CAS 172902-99-7) Differentiation for Scientific Selection


Superior Potency and Lack of Cross-Resistance in Cisplatin-Resistant Cancer Cells

In a head-to-head comparison in U2-OS human osteosarcoma cells and a cisplatin-resistant subline (U2-OS/Pt), Triplatin (BBR3464) demonstrated extreme potency and completely overcame acquired resistance, whereas cisplatin showed high cross-resistance [1].

Cisplatin Resistance Osteosarcoma Cytotoxicity

Activity in p53-Mutant Tumors, a Major Genetic Determinant of Cisplatin Failure

In an SAOS osteosarcoma cell line null for p53, restoration of wild-type p53 resulted in a marked 10-fold reduction in Triplatin sensitivity, whereas it induced moderate sensitization to cisplatin [1]. This indicates that Triplatin's activity is enhanced in a p53-deficient context, opposite to cisplatin.

p53 Mutation Apoptosis Osteosarcoma

Higher Cellular Accumulation and DNA Adduct Formation in Resistant Cells

In a direct comparison in U2-OS and U2-OS/Pt cell lines, Triplatin showed significantly higher cellular accumulation and DNA-bound platinum levels than cisplatin, particularly in the resistant subline, explaining its ability to overcome resistance [1].

Cellular Accumulation DNA Adducts Cisplatin Resistance

Faster DNA Binding Kinetics but Greater Susceptibility to Glutathione Inactivation

Triplatin binds to DNA significantly faster than cisplatin due to its +4 charge, but its cytotoxicity is, like cisplatin, augmented by glutathione depletion, confirming it remains susceptible to thiol-mediated metabolic deactivation [1][2].

DNA Binding Kinetics Glutathione Metabolic Deactivation

Clinical Trial Outcomes and the Basis for Development Halt

A Phase II trial in small cell lung cancer patients with Triplatin (0.9 mg/m² every 21 days) showed no objective responses, though 32% achieved disease stabilization. The lack of significant activity, combined with dose-limiting toxicities, led to the cessation of its clinical development [1]. This outcome, while negative, is a critical data point for procurement decisions.

Phase II Clinical Trial Efficacy Toxicity

Optimal Research and Industrial Application Scenarios for Triplatin (CAS 172902-99-7) Based on Quantitative Differentiation


Investigating Mechanisms of Cisplatin Resistance in Osteosarcoma and Ovarian Cancer Models

Triplatin is the definitive tool compound for studying platinum resistance mechanisms in U2-OS osteosarcoma and A2780 ovarian cancer cell lines. Its 547-fold greater potency in resistant cells and complete lack of cross-resistance (RF=0.9) compared to cisplatin (RF=5.7) make it ideal for dissecting the molecular pathways of acquired platinum resistance [1].

Developing Therapies for p53-Mutant Cancers

Given that over 50% of human cancers harbor p53 mutations and are inherently resistant to cisplatin, Triplatin's unique hypersensitivity to p53-null status (10-fold greater potency in p53-null vs. p53-wildtype cells) positions it as a critical lead compound for developing p53-independent chemotherapeutics [2].

Designing Next-Generation Non-Covalent Platinum Complexes

Triplatin's susceptibility to glutathione-mediated deactivation, while similar to cisplatin, is a key design flaw that has driven the development of non-covalent derivatives like TriplatinNC. Triplatin serves as the essential comparator for validating novel platinum complexes that evade thiol-based metabolic inactivation [3][4].

Academic Research on Novel DNA Adduct Formation and Cellular Processing

Triplatin forms structurally distinct, long-range DNA adducts that are recognized differently by p53 and DNA repair machinery compared to cisplatin. This makes Triplatin an indispensable reagent for fundamental research into DNA damage recognition, repair pathways, and apoptosis signaling [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.